molecular formula C15H19N3O4 B2550019 Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate CAS No. 2097867-81-5

Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate

Cat. No.: B2550019
CAS No.: 2097867-81-5
M. Wt: 305.334
InChI Key: MIIMZPZJZIINSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Effects on Human Leukemic Cells

A study on the synthesis and antiproliferative effect of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells revealed significant findings. One compound, demonstrating potent activity against Nalm6, K562, and Jurkat cells, highlights the potential therapeutic applications of these derivatives in treating leukemia. This research suggests that modifications in the piperazine and pyridine structures can yield compounds with notable cytotoxicity against cancer cells, pointing towards the utility of these derivatives in oncology research (Kothanahally S. Sharath Kumar et al., 2014).

Antibacterial and Biofilm Inhibition

Another study focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated potent antibacterial efficacies and biofilm inhibition activities against several bacterial strains, including E. coli, S. aureus, and S. mutans. The research underscores the potential of piperazine derivatives in developing new antibacterial agents and strategies for biofilm-associated infections (Ahmed E. M. Mekky, S. Sanad, 2020).

Inhibition of Platelet Aggregation

In the context of cardiovascular research, a study reported the discovery and optimization of a piperazinyl glutamate pyridine as a P2Y(12) antagonist. This work involved synthesizing compounds with excellent inhibition of platelet aggregation, demonstrating the potential of such derivatives in preventing thrombotic events. The compound identified through this research exhibited good potency, selectivity, in vivo efficacy, and oral bioavailability, highlighting its potential for further preclinical evaluations (J. J. Parlow et al., 2010).

Synthesis of Natural Product Derivatives

Research on the synthesis of natural product derivatives using piperazine and pyridine frameworks has shown promising results. For example, the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, involving pyridine as a solvent, led to the efficient production of methyl 3-pentenoate and dimethyl adipate. This demonstrates the utility of pyridine derivatives in synthetic organic chemistry, especially in the synthesis of esters and other important organic compounds (A. Matsuda, 1973).

Properties

IUPAC Name

methyl 5-oxo-5-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-15(21)6-2-5-13(19)17-8-9-18(14(20)11-17)12-4-3-7-16-10-12/h3-4,7,10H,2,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIMZPZJZIINSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.